molecular formula C16H11F3N4O2S B2938572 N-[2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]-6-(trifluoromethyl)pyridine-3-carboxamide CAS No. 1795410-94-4

N-[2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]-6-(trifluoromethyl)pyridine-3-carboxamide

Cat. No.: B2938572
CAS No.: 1795410-94-4
M. Wt: 380.35
InChI Key: BQYHISAGMIOCDE-UHFFFAOYSA-N
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Description

N-[2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]-6-(trifluoromethyl)pyridine-3-carboxamide is a heterocyclic small molecule featuring a thiophene-oxadiazole core linked to a trifluoromethyl-substituted pyridine carboxamide. This compound’s design integrates pharmacophores known for modulating biological targets, such as kinase inhibitors or antimicrobial agents. The cyclopropyl group on the oxadiazole ring enhances metabolic stability, while the trifluoromethyl group improves lipophilicity and membrane permeability . Structural characterization of such compounds often employs crystallographic tools like SHELX for refinement, ensuring precise determination of bond angles and stereoelectronic properties .

Properties

IUPAC Name

N-[2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]-6-(trifluoromethyl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11F3N4O2S/c17-16(18,19)11-4-3-9(7-20-11)14(24)21-10-5-6-26-12(10)15-22-13(23-25-15)8-1-2-8/h3-8H,1-2H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQYHISAGMIOCDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NOC(=N2)C3=C(C=CS3)NC(=O)C4=CN=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11F3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]-6-(trifluoromethyl)pyridine-3-carboxamide typically involves multiple steps. One efficient method includes the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows for the formation of the 1,2,4-oxadiazole core, which is a key component of the compound. Industrial production methods may involve similar synthetic routes but optimized for larger scale production.

Chemical Reactions Analysis

N-[2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]-6-(trifluoromethyl)pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents like lithium aluminum hydride can be used.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the oxadiazole and pyridine rings. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]-6-(trifluoromethyl)pyridine-3-carboxamide involves its interaction with specific molecular targets. For instance, it may act as a selective inhibitor of certain enzymes or receptors, modulating biochemical pathways relevant to its therapeutic effects . The exact molecular targets and pathways can vary depending on the specific application.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

To contextualize this compound’s properties, we compare it with structurally related analogs from recent synthetic studies (Table 1).

Table 1: Structural Comparison of Key Analogs

Compound Name Core Structure Key Substituents Reported Activity/Properties
N-[2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]-6-(trifluoromethyl)pyridine-3-carboxamide (Target) Thiophene-oxadiazole + pyridine Cyclopropyl (oxadiazole), CF₃ (pyridine) Hypothesized kinase inhibition
5-(3-((2-(1,2,4-Oxadiazol-3-yl)propan-2-yl)carbamoyl)phenyl)-2-(4-fluorophenyl)-...furo[2,3-b]pyridine-3-carboxamide Furopyridine + oxadiazole Fluorophenyl, CF₃CH₂NH (furopyridine) Antimicrobial activity (IC₅₀: 0.8 μM)
2-(4-Fluorophenyl)-N-methyl-5-(3-((1-phenylcyclopropyl)carbamoyl)phenyl)-6-...furo[2,3-b]pyridine-3-carboxamide Furopyridine + cyclopropane-carboxamide Phenylcyclopropyl, CF₃CH₂NH (furopyridine) Anti-inflammatory (EC₅₀: 12 nM)

Key Observations :

Core Heterocycles : The target compound’s thiophene-oxadiazole scaffold differs from the furopyridine cores in analogs . Thiophene’s electron-rich nature may enhance π-π stacking with aromatic residues in target proteins, while furopyridine offers rigidity for improved binding pocket accommodation.

Substituent Effects: The trifluoromethyl group in the target compound and analogs contributes to enhanced metabolic stability and hydrophobic interactions.

Biological Activity : While the target compound’s activity is hypothesized (kinase inhibition), analogs demonstrate measurable potency (e.g., antimicrobial IC₅₀: 0.8 μM , anti-inflammatory EC₅₀: 12 nM ). These disparities suggest core structure significantly impacts target engagement.

Crystallography :

SHELX-based refinement is critical for resolving stereochemical details, particularly the oxadiazole-thiophene dihedral angle, which influences conformational stability.

Biological Activity

N-[2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]-6-(trifluoromethyl)pyridine-3-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a detailed overview of the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant research findings.

Structural Overview

The compound features several notable structural elements:

  • Cyclopropyl Group : Enhances lipophilicity and may influence biological interaction.
  • 1,2,4-Oxadiazole Ring : Known for its ability to form hydrogen bonds, which can facilitate binding to biological targets.
  • Thiophene Moiety : Contributes to the electronic properties and potential interactions with proteins.
  • Trifluoromethyl Group : Often increases metabolic stability and lipophilicity.

Molecular Formula and Weight

  • Molecular Formula : C16H14F3N3O
  • Molecular Weight : 345.30 g/mol

Antimicrobial Activity

Research indicates that derivatives of the oxadiazole ring exhibit significant antimicrobial properties. For instance, studies have shown that compounds containing the oxadiazole moiety can inhibit various bacterial strains, including Mycobacterium tuberculosis . The mechanism often involves disruption of cell wall synthesis or inhibition of critical enzymes.

Anticancer Properties

The compound has been investigated for its anticancer potential. In vitro studies demonstrate that oxadiazole derivatives can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and U-937 (leukemia) . The presence of the trifluoromethyl group is believed to enhance the compound's potency by improving binding affinity to target proteins involved in cancer progression.

Case Studies

  • Study on Antitubercular Activity :
    • Researchers synthesized several oxadiazole derivatives and tested their efficacy against Mycobacterium bovis BCG.
    • Results indicated that specific compounds exhibited IC50 values in the low micromolar range, suggesting strong antitubercular activity .
  • Cytotoxicity Assessment :
    • A series of oxadiazole derivatives were evaluated against human leukemia cell lines.
    • The most active compounds showed significant cytotoxic effects with IC50 values lower than those of established chemotherapeutics like doxorubicin .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The oxadiazole ring acts as a hydrogen bond acceptor, facilitating binding to enzymes or receptors critical for cellular function. Additionally, the sulfonamide group enhances solubility and stability in biological environments .

Data Summary

Biological ActivityTarget Organism/Cell LineIC50 Value (μM)Reference
AntitubercularMycobacterium bovis BCG0.5 - 2.0
AnticancerMCF-7 (Breast Cancer)0.65
AnticancerU-937 (Leukemia)2.41

Q & A

Q. What are the recommended synthetic routes for preparing N-[2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]-6-(trifluoromethyl)pyridine-3-carboxamide?

Methodological Answer: A two-step approach is commonly employed:

Oxadiazole Formation : React 3-cyclopropyl-1,2,4-oxadiazole-5-thiol with a substituted thiophene precursor in DMF using K₂CO₃ as a base and RCH₂Cl for alkylation (room temperature, 1–3 hours). This step ensures regioselective coupling .

Q. How should researchers characterize the compound’s purity and structural integrity?

Methodological Answer: Combine spectroscopic and chromatographic techniques:

  • ¹H/¹³C NMR : Confirm the presence of the cyclopropyl group (δ ~0.8–1.2 ppm for cyclopropyl protons) and trifluoromethyl signal (δ ~120–125 ppm in ¹³C) .
  • HRMS : Validate molecular weight (expected [M+H]⁺ = 425.08).
  • HPLC-PDA : Use a C18 column (MeCN/H₂O + 0.1% TFA) to assess purity (>95% by area under the curve).

Q. What solvent systems are optimal for solubility studies of this compound?

Methodological Answer: Predict solubility using the ACD/Labs Percepta Platform (logP ≈ 3.2), suggesting moderate hydrophobicity. Experimental validation:

  • High Solubility : DMSO (≥50 mg/mL).
  • Low Solubility : Aqueous buffers (PBS: <0.1 mg/mL). Use co-solvents like PEG-400 for in vitro assays .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

Methodological Answer: Focus on substituent variations:

  • Oxadiazole Modifications : Replace cyclopropyl with other alkyl/aryl groups (e.g., methyl, phenyl) to evaluate steric effects.
  • Pyridine Substituents : Test analogues with Cl, Br, or CF₃ at position 5.
  • Biological Assays : Screen against target enzymes (e.g., kinases) using fluorescence polarization or SPR. Reference similar carboxamide SAR frameworks .

Q. What strategies mitigate metabolic instability in in vivo models?

Methodological Answer:

  • Cyclopropane Stabilization : The cyclopropyl group reduces oxidative metabolism .
  • Deuterium Incorporation : Replace labile C-H bonds in the pyridine ring with C-D bonds to prolong half-life.
  • In Vitro Assays : Use liver microsomes (human/rat) to quantify CYP450-mediated degradation. Compare t½ values .

Q. How can crystallization conditions be optimized for X-ray diffraction studies?

Methodological Answer:

  • Solvent Screening : Use vapor diffusion with 2:1 DCM/MeOH or slow evaporation from EtOAc.
  • Temperature Gradient : Crystallize at 4°C to enhance lattice formation.
  • Data Collection : Resolve the cyclopropyl-thiophene dihedral angle (expected ~30°) to confirm spatial orientation .

Q. How should researchers address contradictions between computational solubility predictions and experimental data?

Methodological Answer:

  • Re-evaluate Force Fields : Use MD simulations (AMBER/CHARMM) with explicit solvent models to refine logP predictions.
  • Experimental Validation : Compare shake-flask (pH 7.4) vs. HPLC-derived solubility. Discrepancies often arise from polymorphic forms .

Q. What in vivo models are suitable for pharmacokinetic profiling of this compound?

Methodological Answer:

  • Rodent Models : Administer IV/PO doses (1–10 mg/kg) to calculate AUC, Cmax, and clearance.
  • Bioanalytical Method : Use LC-MS/MS (LLOQ = 1 ng/mL) to quantify plasma levels.
  • Tissue Distribution : Autoradiography or whole-body imaging for organ-specific uptake .

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